molecular formula C22H36N2O3 B11106018 1-[4-(Decyloxy)phenyl]-3-(tetrahydrofuran-2-ylmethyl)urea

1-[4-(Decyloxy)phenyl]-3-(tetrahydrofuran-2-ylmethyl)urea

Cat. No.: B11106018
M. Wt: 376.5 g/mol
InChI Key: LFLNYGRMNDVWJX-UHFFFAOYSA-N
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Description

1-[4-(Decyloxy)phenyl]-3-(tetrahydrofuran-2-ylmethyl)urea is a synthetic organic compound characterized by its unique molecular structure It consists of a phenyl ring substituted with a decyloxy group and a tetrahydrofuran-2-ylmethyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Decyloxy)phenyl]-3-(tetrahydrofuran-2-ylmethyl)urea typically involves the reaction of 4-(decyloxy)aniline with tetrahydrofuran-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with the amine to form the desired urea compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Decyloxy)phenyl]-3-(tetrahydrofuran-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized to form quinone derivatives.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The decyloxy group can be substituted with other alkoxy groups or functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as alkoxides or halides in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-[4-(Decyloxy)phenyl]-3-(tetrahydrofuran-2-ylmethyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[4-(Decyloxy)phenyl]-3-(tetrahydrofuran-2-ylmethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Uniqueness: 1-[4-(Decyloxy)phenyl]-3-(tetrahydrofuran-2-ylmethyl)urea is unique due to the presence of the tetrahydrofuran-2-ylmethyl group, which imparts distinct chemical and physical properties. This structural feature may enhance its solubility, stability, and bioactivity compared to similar compounds.

Properties

Molecular Formula

C22H36N2O3

Molecular Weight

376.5 g/mol

IUPAC Name

1-(4-decoxyphenyl)-3-(oxolan-2-ylmethyl)urea

InChI

InChI=1S/C22H36N2O3/c1-2-3-4-5-6-7-8-9-16-26-20-14-12-19(13-15-20)24-22(25)23-18-21-11-10-17-27-21/h12-15,21H,2-11,16-18H2,1H3,(H2,23,24,25)

InChI Key

LFLNYGRMNDVWJX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)NCC2CCCO2

Origin of Product

United States

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